molecular formula C19H17F5N2O B4130432 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine

1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine

Cat. No. B4130432
M. Wt: 384.3 g/mol
InChI Key: GBNSBYGEDCNNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as DFPP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a pentafluorophenyl group attached to it, which makes it highly reactive and capable of forming covalent bonds with proteins.

Mechanism of Action

1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine works by forming a covalent bond with the amino acid residues of proteins, particularly cysteine and histidine. This covalent bond modifies the protein structure and affects its function. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been shown to induce protein aggregation and disrupt protein-protein interactions.
Biochemical and Physiological Effects:
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce protein aggregation, disrupt protein-protein interactions, and alter protein function. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been shown to induce cell death in cancer cells by selectively targeting and modifying proteins that are essential for cancer cell survival.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has several advantages for lab experiments. It is highly reactive and capable of forming covalent bonds with proteins, which makes it a powerful tool for protein labeling and modification. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine is also relatively easy to synthesize and purify. However, 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has some limitations for lab experiments. It is toxic and must be handled with care. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine can also form non-specific covalent bonds with proteins, which can lead to false positives in proteomics research.

Future Directions

There are several future directions for 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine research. One direction is to develop more selective labeling and modification methods that minimize non-specific protein modification. Another direction is to explore the potential of 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine as a therapeutic agent for cancer and other diseases by selectively targeting and modifying disease-related proteins. Additionally, 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine can be used in combination with other labeling and modification methods to provide a more comprehensive understanding of protein structure and function.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has been widely used in scientific research as a tool for protein labeling and modification. It is commonly used in proteomics research to identify and characterize proteins by covalently attaching a fluorescent or biotinylated tag to them. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been used in drug discovery research to identify potential drug targets by selectively labeling proteins that are involved in disease pathways.

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O/c1-10-7-11(2)9-12(8-10)19(27)26-5-3-25(4-6-26)18-16(23)14(21)13(20)15(22)17(18)24/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNSBYGEDCNNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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